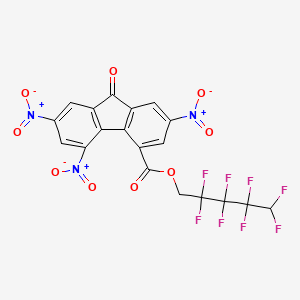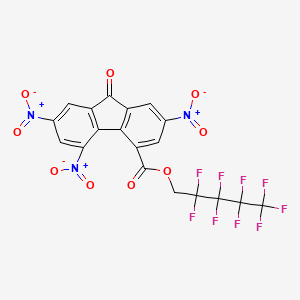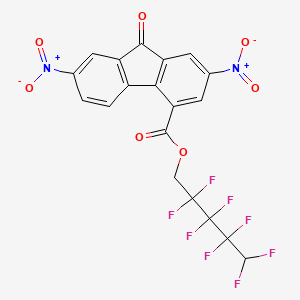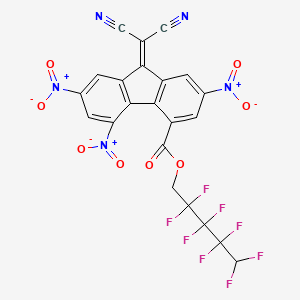![molecular formula C10H7Cl2F3 B3041004 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene CAS No. 256525-85-6](/img/structure/B3041004.png)
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene
Overview
Description
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene is an organic compound with the molecular formula C10H7Cl2F3. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a trifluoropropenyl group. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, such as those involved in the metabolism of lipids and proteins . The downstream effects of these interactions can include changes in cellular function and physiology.
Pharmacokinetics
A study on a similar compound, isopropoxy benzene guanidine (ibg), showed that it boosted the efficacy of colistin against mcr-1-positive salmonella
Result of Action
Similar compounds have been found to cause various effects, such as changes in cell morphology and function
Action Environment
The action, efficacy, and stability of [(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, similar compounds have been found to have different activities under different environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of benzene with chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the benzene ring with chlorine atoms .
Industrial Production Methods
Industrial production of this compound can be achieved through the gas-phase photochemical reaction of toluene with chlorine. This method involves the use of ultraviolet light to initiate the reaction, leading to the formation of the desired chlorinated product .
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, benzoic acids, and benzyl alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-(chloromethyl)-: This compound has a similar structure but lacks the trifluoropropenyl group.
Benzene, 1-chloro-3-(chloromethyl)-: Another similar compound with the chloromethyl group in a different position on the benzene ring.
Benzene, 1-chloro-4-(chloromethyl)-: This compound also has a chloromethyl group but in the para position.
Uniqueness
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene is unique due to the presence of the trifluoropropenyl group, which imparts distinct chemical properties and reactivity compared to other chloromethylbenzene derivatives. The trifluoropropenyl group enhances the compound’s electrophilicity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F3/c11-6-8(9(12)10(13,14)15)7-4-2-1-3-5-7/h1-5H,6H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYQXQYZVKVSZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[(([(3-chloro-4-fluorophenyl)methylene]amino)oxy)carbonyl]pyridine](/img/structure/B3040921.png)



![1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040926.png)
![1-(4-Chlorophenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040927.png)




![2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040937.png)

![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
